molecular formula C17H13ClN2O3 B13748178 3'-Chloro-2-hydroxy-2-((8-hydroxy-7-quinolyl)amino)acetophenone CAS No. 26866-72-8

3'-Chloro-2-hydroxy-2-((8-hydroxy-7-quinolyl)amino)acetophenone

Cat. No.: B13748178
CAS No.: 26866-72-8
M. Wt: 328.7 g/mol
InChI Key: VDQQYEICLSMFHC-UHFFFAOYSA-N
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Description

ACETOPHENONE,3-CHLORO-2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)- is a complex organic compound that features a quinoline moiety and a chlorinated acetophenone structure

Preparation Methods

The synthesis of ACETOPHENONE,3-CHLORO-2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)- typically involves multi-step organic reactions. One common method includes the reaction of aryl triflates with a mixture of tetramethyltin (SnMe4), palladium(0) (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

ACETOPHENONE,3-CHLORO-2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of ACETOPHENONE,3-CHLORO-2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)- involves its interaction with molecular targets through nucleophilic aromatic substitution. The presence of electron-withdrawing groups facilitates the formation of a Meisenheimer complex, which is a key intermediate in these reactions .

Comparison with Similar Compounds

Similar compounds include other acetophenone derivatives and quinoline-based molecules. For example:

    Acetophenone: A simpler structure without the quinoline moiety.

    8-Hydroxyquinoline: Lacks the acetophenone component but shares the quinoline structure.

    Chloroacetophenone: Similar in having a chlorinated acetophenone but without the quinoline moiety.

Properties

CAS No.

26866-72-8

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-hydroxy-2-[(8-hydroxyquinolin-7-yl)amino]ethanone

InChI

InChI=1S/C17H13ClN2O3/c18-12-5-1-3-11(9-12)15(21)17(23)20-13-7-6-10-4-2-8-19-14(10)16(13)22/h1-9,17,20,22-23H

InChI Key

VDQQYEICLSMFHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C(NC2=C(C3=C(C=CC=N3)C=C2)O)O

Origin of Product

United States

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